3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO4. It is known for its applications in various fields of scientific research, particularly in the study of proteomics and biochemical processes .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research has identified benzofused thiazole derivatives as promising candidates for antioxidant and anti-inflammatory applications. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents, showing significant activity in in vitro studies. The synthesis involves cyclocondensation reactions, highlighting the importance of structural derivatives in medicinal chemistry (Raut et al., 2020).
Synthesis of Metal Passivators and Light-sensitive Materials
Another area of application involves the synthesis of compounds like 5,5′-Methylene-bis(benzotriazole), which serves as a versatile intermediate for creating metal passivators and light-sensitive materials. These findings underscore the role of synthetic methodologies in developing functional materials for industrial applications (Gu et al., 2009).
Development of Anticancer Agents
Carboxylic acids and their derivatives have also been explored for their potential in developing anticancer agents. Studies demonstrate the utility of Knoevenagel condensation products in generating biologically active molecules targeting various cancer mechanisms. This research provides insights into the structural-functional relationships essential for drug discovery and development (Tokala et al., 2022).
Influence of Metals on Biological Ligands
The interaction between metals and biologically important ligands, including carboxylic acids, has been a subject of intense study. These investigations aim to understand how metals influence the electronic systems of such molecules, which is crucial for designing metal-based drugs and understanding their mechanisms of action (Lewandowski et al., 2005).
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst, followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium bor
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLAZLIVBFONSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433753 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154780-52-6 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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